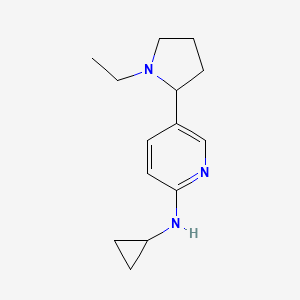![molecular formula C11H13N3O B11815701 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine](/img/structure/B11815701.png)
2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine is a heterocyclic compound that features a piperidine ring fused to an oxazolo[5,4-b]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the palladium-catalyzed direct C–H bond functionalization to build the tricyclic scaffold . Another approach utilizes microwave-assisted direct condensation reactions to rapidly prepare 2-substituted oxazolo[4,5-b]pyridines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, can be applied to scale up the synthesis of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for C–H bond functionalization, trifluoroacetic acid as a cocatalyst, and microwave irradiation for rapid condensation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed reactions can yield enantiomerically enriched protected piperidines, while microwave-assisted reactions can produce various 2-substituted oxazolo[4,5-b]pyridines .
Scientific Research Applications
2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Medicine: It has potential pharmacological properties and is investigated for its therapeutic potential in various diseases.
Industry: The compound is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The oxazolo[5,4-b]pyridine scaffold is known to act as a pharmacophore, interacting with diverse molecular targets such as kinases, receptors, and enzymes. These interactions can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine can be compared with other similar compounds, such as:
Isothiazolo[4,5-b]pyridines: These compounds have been explored as inhibitors of cyclin G-associated kinase (GAK) and share structural similarities with oxazolo[5,4-b]pyridines.
Pyrimido[1,2-a]benzimidazoles: These compounds contain a pyridazine fragment and are relevant in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and its potential for diverse pharmacological applications.
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-piperidin-4-yl-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C11H13N3O/c1-2-9-11(13-5-1)15-10(14-9)8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2 |
InChI Key |
HJDIKEYLAZTQPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC3=C(O2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclopenta[c]pyran-4-carboxylic acid, 1-(](/img/structure/B11815625.png)

![1-(4-(sec-Butyl)benzyl)-1H-benzo[d]imidazole-2-sulfonic acid](/img/structure/B11815634.png)
![(3S)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B11815637.png)


![Ditert-butyl 3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate](/img/structure/B11815655.png)



![3-[(4-tert-butylphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11815685.png)
![7-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-3-carboxylic acid](/img/structure/B11815690.png)

